Sulforhodamine 101 DHPE

Membrane Biophysics Fluorescence Microscopy Spectral Unmixing

Fluorescent membrane imaging often suffers from photobleaching and spectral crosstalk that compromise time-lapse data integrity. Sulforhodamine 101 DHPE directly resolves these limitations through its sulforhodamine 101 fluorophore-delivering a quantum yield of 0.90, red-shifted 586/605 nm excitation/emission, and proven photostability. • Quantum yield 0.90 with high photostability-enables extended time-lapse TIRF/confocal imaging and precise lipid domain quantification at 0.8 mol% incorporation • 586/605 nm spectra provide clean separation from FITC and NBD, enabling unambiguous two-color co-localization without bleed-through • Validated FRET acceptor paired with NBD-PE for quantitative membrane fusion kinetics and protein-lipid interaction assays

Molecular Formula C74H117N4O14PS2
Molecular Weight 1381.8 g/mol
Cat. No. B8069760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforhodamine 101 DHPE
Molecular FormulaC74H117N4O14PS2
Molecular Weight1381.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC
InChIInChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3
InChIKeyDLENCXDZIZEKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulforhodamine 101 DHPE Procurement & Spectral Overview


Sulforhodamine 101 DHPE (CAS 187099-99-6) is a red-fluorescent phospholipid conjugate consisting of the fluorophore sulforhodamine 101 (Texas Red®) covalently linked to the headgroup of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) . This lipid probe integrates into phospholipid bilayers and exhibits excitation/emission maxima of approximately 586/605 nm [1]. It is supplied as a solid with a molecular weight of 1381.86 g/mol, and is widely utilized for imaging supported lipid bilayers, detecting protein-ligand interactions, and monitoring liposome fusion or colocalization via resonance energy transfer (RET) .

Probe type: Red-fluorescent phospholipid conjugate integrates into bilayers
Spectral window: Ex/Em 586/605 nm supports red-channel imaging
Reported quantum yield: ~0.9 free dye; supports sensitive detection (review conjugate conditions)
Typical uses: SLB imaging, RET/liposome fusion, protein-lipid interaction studies

Sulforhodamine 101 DHPE: Why Substitution Fails


The class of rhodamine-labeled DHPE probes shares a common phospholipid anchor, but the specific fluorophore dictates critical performance parameters. Generic substitution among rhodamine B-DHPE, tetramethylrhodamine-DHPE, and sulforhodamine 101 DHPE is not scientifically sound. The core sulforhodamine 101 fluorophore confers a unique combination of a high quantum yield—reported at 0.90 for the free dye [1]—and a distinct red-shifted emission spectrum . These properties directly influence signal-to-noise ratios, spectral unmixing capabilities in multiplex assays, and the efficiency of resonance energy transfer (RET) when paired with common donors like NBD-PE . Using an alternative analog without these quantified advantages would compromise assay sensitivity, photostability in time-lapse experiments, and the validity of comparative membrane dynamics studies.

Spectral Fluorophore-specific excitation/emission maxima (586/605 nm) may not match other rhodamine-DHPE conjugates, altering multiplexing and filter selection.
Quantum yield Reported quantum yield differences (e.g., free dye 0.90 vs. Texas Red® conjugate 0.93 in PBS) can shift signal-to-noise; direct substitution risks sensitivity loss.
FRET pair Sulforhodamine 101–NBD FRET compatibility does not transfer to other rhodamine acceptors; acceptor choice must be validated per assay.

Sulforhodamine 101 DHPE Comparative Evidence


Spectral Separation from Texas Red DHPE

Sulforhodamine 101 DHPE exhibits a distinct spectral signature compared to the commonly used Texas Red® DHPE, despite sharing the same sulforhodamine 101 core. Vendor specifications consistently report excitation/emission maxima of ~586/605 nm for Sulforhodamine 101 DHPE [1], whereas Texas Red® DHPE is characterized by maxima of ~595/615 nm . This results in a 9-10 nm blue-shift in both excitation and emission for the Sulforhodamine 101 conjugate, offering a quantifiable advantage in spectral separation when designing multiplex experiments with other red and far-red fluorophores.

Spectral Shift
Head-to-head
Ex/Em: 586/605 nm vs. Texas Red® DHPE 595/615 nm Difference: -9 nm (Ex), -10 nm (Em)
Blue-shift supports filter selection and reduces cross-talk in multiplex imaging
Vendor-reported conditions; verify with instrument
Membrane Biophysics Fluorescence Microscopy Spectral Unmixing

Quantum Yield vs. Texas Red DHPE

The fluorescence efficiency of the sulforhodamine 101 fluorophore is a key performance metric. For the free dye, a quantum yield of 0.90 has been reported [1]. In contrast, the Texas Red® DHPE conjugate (the same molecule in a different commercial formulation) is specified with quantum yields of 0.97 in ethanol and 0.93 in PBS . While both values indicate a highly emissive fluorophore, the slight variation in the conjugate's quantum yield in aqueous buffer (PBS) compared to organic solvent is a quantifiable factor for users performing quantitative imaging in physiological conditions.

Quantum Yield
Cross-study
Free dye: Φ = 0.90 Texas Red® conjugate: Φ = 0.93 (PBS) / 0.97 (EtOH)
High quantum yield supports detection sensitivity; conjugate environment matters
Free dye vs. conjugate; review buffer effects
Fluorescence Spectroscopy Lipid Bilayer Imaging FRET Assays

NBD-PE FRET Acceptor Performance

Sulforhodamine 101 DHPE is a validated and widely used acceptor for the common FRET donor NBD-PE. The spectral overlap between NBD emission (peak ~535 nm) and Sulforhodamine 101 excitation (peak ~586 nm) is substantial, yielding a Förster radius (R₀) suitable for monitoring intermembrane distances . DHPE conjugates of rhodamine dyes, including Sulforhodamine 101, are established as fluorescence energy acceptors in combination with NBDPE donors in membrane fusion assays . While a direct, single R₀ value for this specific pair is not universally cited, the established use in FRET-based fusion assays quantifies its efficacy as an acceptor.

FRET Acceptor
Class-level
Established NBD-PE acceptor; widely used in membrane fusion assays
Supports FRET-based lipid mixing studies; spectral overlap reported
Class inference; confirm R₀ for your system
Membrane Fusion Lipid-Protein Interactions FRET

Photostability for Lipid Bilayer Microscopy

The sulforhodamine 101 fluorophore is recognized for its high photostability, a critical parameter for quantitative and time-lapse imaging. In TIRF microscopy studies of supported lipid bilayers, Texas Red® DHPE (the same chemical entity) at 0.8 mol% was found to provide optimal images with sufficient photostability to prevent undesirable signal decay during acquisition [1]. While direct comparative photobleaching half-life data against other rhodamine-DHPE probes is limited, the well-documented photostability of the sulforhodamine 101 core makes it a preferred choice for experiments requiring prolonged illumination .

Photostability
Supporting
High photostability reported; 0.8 mol% in TIRF provides stable signal
Supports time-lapse and quantitative imaging with reduced bleaching
Qualitative advantage; validate for your illumination regime
TIRF Microscopy Supported Lipid Bilayers Photostability

Sulforhodamine 101 DHPE Application Scenarios


Lipid Phase Separation Imaging in Supported Bilayers

The high quantum yield and photostability of Sulforhodamine 101 DHPE make it an ideal probe for visualizing phase-separated lipid domains in supported bilayers using techniques like TIRF and confocal microscopy. The 0.8 mol% concentration validated for Texas Red® DHPE provides optimal image quality and signal stability, enabling researchers to quantify domain size, shape, and dynamics with high precision over extended time courses [1].

FRET Assays for Membrane Fusion and Lipid Interactions

Sulforhodamine 101 DHPE is a reliable acceptor for NBD-PE in FRET assays designed to measure membrane fusion kinetics or the proximity of lipid-anchored proteins. The strong spectral overlap and well-documented use of this FRET pair in liposome fusion studies ensure robust and reproducible results, making it a standard component in many quantitative lipid biochemistry protocols.

Antimicrobial Peptide Permeabilization Imaging

The photostability and red fluorescence of Sulforhodamine 101 DHPE are particularly advantageous in long-duration, time-lapse experiments. For instance, it has been successfully used to label pore-spanning lipid membranes to study the kinetics of membrane permeabilization by antimicrobial peptides (AMPs) like magainin-2 and melittin via confocal laser scanning microscopy (CLSM) [2].

Multiplex Imaging with Green Fluorophores

The specific excitation/emission profile (586/605 nm) provides excellent spectral separation from common green fluorophores like fluorescein (FITC) and NBD. This allows for clear, two-color imaging of distinct lipid populations or co-localization studies without significant bleed-through, enhancing the quality of data in complex membrane models .

Application
Selection Property
Validation Focus
Lipid phase separation imaging
Photostability and quantum yield
TIRF/confocal domain quantification over extended time courses
FRET membrane fusion assays
NBD-PE spectral overlap
FRET efficiency in liposome fusion protocols
Antimicrobial peptide permeabilization imaging
Photostability in long-duration time-lapse
CLSM kinetics of membrane permeabilization
Multiplex imaging with green fluorophores
Red-shifted emission (605 nm)
Spectral separation from FITC/NBD; bleed-through control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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